molecular formula C18H15N5 B13927190 4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1147015-34-6

4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13927190
CAS No.: 1147015-34-6
M. Wt: 301.3 g/mol
InChI Key: VKMVWDGUSRCIGB-UHFFFAOYSA-N
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Description

4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a combination of indazole and pyrrolopyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

The synthesis of 4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine involves multiple steps, typically starting with the preparation of the indazole and pyrrolopyrimidine intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the ethynyl linkage between the two moieties . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and potential therapeutic applications compared to its individual components.

Properties

CAS No.

1147015-34-6

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

4-[2-(1-propan-2-ylindazol-7-yl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H15N5/c1-12(2)23-17-13(4-3-5-14(17)10-22-23)6-7-16-15-8-9-19-18(15)21-11-20-16/h3-5,8-12H,1-2H3,(H,19,20,21)

InChI Key

VKMVWDGUSRCIGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC=C2C#CC3=C4C=CNC4=NC=N3)C=N1

Origin of Product

United States

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